

"Antibacterial agent 118" chemical structure and properties

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Compound of Interest

Compound Name: Antibacterial agent 118

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Technical Guide: Antibacterial Agent 118 (Compound 20)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 118, also identified as compound 20 in the primary literature, is a novel antimycobacterial agent with demonstrated activity against various *Mycobacterium* species, including strains of *Mycobacterium tuberculosis*. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities. Detailed experimental protocols for the assessment of its antibacterial efficacy and cytotoxicity are presented, alongside a visualization of its proposed mechanism of action. The information herein is intended to support further research and development of this promising antibacterial compound.

Chemical Structure and Properties

Antibacterial agent 118 is a substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamide. Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of **Antibacterial Agent 118**

Property	Value	Source
Molecular Formula	C ₁₉ H ₂₁ N ₅ O ₂ S	[1][2]
Molecular Weight	383.47 g/mol	[1]
SMILES	<chem>O=C(C1=NC=CN=C1NC([C@]2(CC3C4)C[C@@H]4CC(C3)C2)=O)NC5=NC=CS5</chem>	[2]
Appearance	Solid	[3]
Storage	Please store according to the supplier's recommendations.	[2]

Biological Activity

Antibacterial agent 118 has been evaluated for its inhibitory activity against a panel of mycobacterial species and for its cytotoxic effects on a human cell line.

Antimycobacterial Activity

The antimycobacterial efficacy of agent 118 is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the bacteria.

Table 2: Minimum Inhibitory Concentrations (MIC) of **Antibacterial Agent 118** against Mycobacterial Strains

Mycobacterial Strain	MIC (µM)
Mycobacterium tuberculosis H37Ra	40.7
Mycobacterium aurum	10.2
Mycobacterium smegmatis	163.0
Mycobacterium tuberculosis H37Rv	62.5
Mycobacterium avium	62.5

Data sourced from MedChemExpress.[\[2\]](#)[\[4\]](#)[\[5\]](#)

Cytotoxicity

The cytotoxic potential of **Antibacterial agent 118** was assessed against the human hepatocellular carcinoma cell line, HepG2. The half-maximal inhibitory concentration (IC₅₀) was determined.

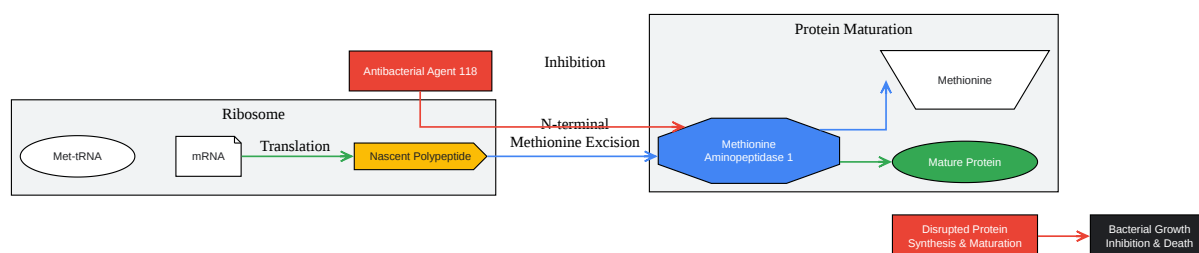
Table 3: Cytotoxicity of **Antibacterial Agent 118**

Cell Line	IC ₅₀ (μM)
Hep G2	68

Data sourced from MedChemExpress.[\[4\]](#)

Mechanism of Action

The primary mechanism of action for **Antibacterial agent 118** is the inhibition of mycobacterial methionine aminopeptidase 1 (MetAP1).[\[4\]](#) MetAP is a crucial enzyme responsible for the removal of the N-terminal methionine from newly synthesized proteins, a vital step in protein maturation and function.[\[6\]](#)[\[7\]](#)[\[8\]](#) By inhibiting MetAP, agent 118 disrupts protein synthesis, leading to bacterial growth arrest and cell death. Mycobacterium tuberculosis possesses two MetAP enzymes, MtMetAP1a and MtMetAP1c.[\[6\]](#)[\[8\]](#) Studies have suggested that MtMetAP1a is an essential enzyme for the viability of M. tuberculosis.[\[6\]](#)



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Proposed mechanism of action for **Antibacterial Agent 118**.

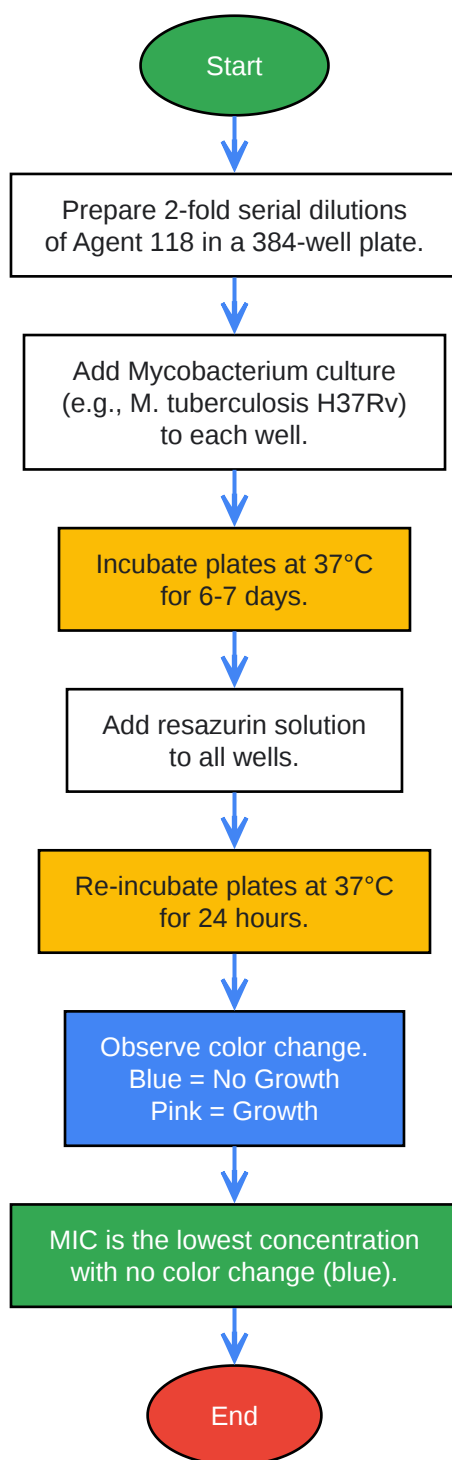
Experimental Protocols

The following are representative experimental protocols for determining the antimycobacterial activity and cytotoxicity of compounds like **Antibacterial agent 118**. These are based on standard methodologies in the field.

Determination of Minimum Inhibitory Concentration (MIC)

A common method for determining the MIC of antimycobacterial compounds is the broth microdilution method, often utilizing a colorimetric indicator such as resazurin (Resazurin Microtiter Assay - REMA).

Workflow for MIC Determination (REMA)



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Workflow for MIC determination using the REMA method.

Detailed Protocol:

- **Compound Preparation:** Prepare serial two-fold dilutions of **Antibacterial agent 118** in an appropriate solvent and add 1 µl to the wells of a 384-well microtiter plate.[\[9\]](#)
- **Inoculum Preparation:** Prepare a suspension of the mycobacterial strain to be tested (e.g., *M. tuberculosis* H37Rv) in 7H9 broth, adjusted to a concentration of approximately 3×10^5 CFU/ml.[\[9\]](#)
- **Inoculation:** Add 40 µl of the bacterial suspension to each well containing the test compound. Include a culture control (no compound) and a medium control (no bacteria).[\[9\]](#)
- **Incubation:** Seal the plates in gas-permeable bags and incubate at 37°C for 6 days.[\[9\]](#)
- **Addition of Resazurin:** Prepare a fresh 1:1 mixture of 0.02% resazurin in water and 10% Tween 80. Add 8 µl of this mixture to each well.[\[9\]](#)
- **Second Incubation:** Re-incubate the plates for an additional 24 hours at 37°C.[\[9\]](#)
- **Result Interpretation:** Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[\[9\]](#)

Cytotoxicity Assay against HepG2 Cells

The cytotoxicity of **Antibacterial agent 118** can be determined using a cell viability assay, such as the Sulforhodamine B (SRB) assay or a luminescence-based assay like CellTiter-Glo.

Detailed Protocol (SRB Assay):

- **Cell Seeding:** Seed HepG2 cells into a 96-well plate at a density of 5,000 cells per well in 200 µl of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 0.1% streptomycin/penicillin. Incubate at 37°C in a 5% CO₂ atmosphere for 24 hours.[\[1\]](#)
- **Compound Exposure:** Expose the cells to various concentrations of **Antibacterial agent 118** (e.g., in triplicate) and incubate for 48 hours. Include a positive control (e.g., a known cytotoxic agent) and a vehicle control.[\[1\]](#)

- **Cell Fixation:** After the incubation period, fix the cells by gently adding a solution of trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
- **Staining:** Wash the plates with water and air dry. Add a solution of Sulforhodamine B (SRB) to each well and incubate at room temperature for 30 minutes.
- **Washing:** Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Air dry the plates.
- **Solubilization and Absorbance Reading:** Add a Tris-base solution to each well to solubilize the bound dye. Read the absorbance at 540 nm using a microplate reader.^[1]
- **IC₅₀ Determination:** Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined using appropriate software such as GraphPad Prism.^[1]

Summary and Future Directions

Antibacterial agent 118 is a promising antimycobacterial compound with a well-defined chemical structure and a proposed mechanism of action involving the inhibition of the essential enzyme methionine aminopeptidase 1. Its activity against various mycobacterial species, including *M. tuberculosis*, warrants further investigation. Future studies should focus on elucidating the detailed structure-activity relationships, optimizing the compound's potency and pharmacokinetic properties, and evaluating its efficacy in in vivo models of tuberculosis. The experimental protocols provided in this guide offer a framework for the continued preclinical development of this and similar compounds.

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